molecular formula C20H18F3N3O3 B11089221 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B11089221
M. Wt: 405.4 g/mol
InChI Key: CZHVPFGLKOIRSY-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide, often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a pyrazole ring, a phenyl group, and a trifluoromethyl-substituted phenoxyacetamide moiety. The compound exhibits interesting pharmacological properties and has garnered attention in various scientific fields.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common method involves the condensation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 3-(trifluoromethyl)phenol. The reaction typically occurs under acidic conditions, resulting in the formation of the desired compound.

2.2 Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using optimized processes. These methods often involve efficient catalysts, solvent selection, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes yield derivatives with altered functional groups.

    Substitution: Substituting functional groups on the phenyl ring or the pyrazole moiety modifies its properties. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).

Major products formed from these reactions include derivatives with modified pharmacological profiles, solubility, or stability.

Scientific Research Applications

4.1 Chemistry:

    Catalysis: Compound X serves as a ligand in transition metal catalysis, influencing reaction rates and selectivity.

    Supramolecular Chemistry: Its unique structure contributes to host-guest interactions and self-assembly phenomena.

4.2 Biology and Medicine:

    Drug Discovery: Researchers explore Compound X as a potential lead compound for novel drugs due to its diverse pharmacophores.

    Anti-inflammatory Properties: Preclinical studies suggest anti-inflammatory effects, making it relevant for drug development.

4.3 Industry:

    Agrochemicals: Compound X may find applications as a pesticide or herbicide.

    Material Science: Its structural motifs inspire the design of functional materials.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

Compound X shares structural features with other pyrazole-based compounds, such as Y and Z. its trifluoromethyl-substituted phenoxyacetamide group sets it apart, conferring unique properties.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

InChI

InChI=1S/C20H18F3N3O3/c1-13-18(19(28)26(25(13)2)15-8-4-3-5-9-15)24-17(27)12-29-16-10-6-7-14(11-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)

InChI Key

CZHVPFGLKOIRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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